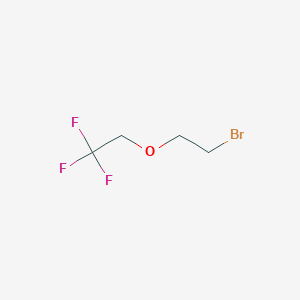
2-(2-Bromoethoxy)-1,1,1-trifluoroethane
Übersicht
Beschreibung
2-(2-Bromoethoxy)-1,1,1-trifluoroethane: is an organic compound with the molecular formula C4H6BrF3O . This compound is characterized by the presence of a bromoethoxy group and a trifluoroethane moiety. It is a colorless to light yellow liquid that is soluble in various organic solvents. The compound is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 2-(2-Bromoethoxy)-1,1,1-trifluoroethane involves the reaction of 2-chloroethanol with hydrobromic acid. The specific steps are as follows :
- Add 2-chloroethanol to a solvent containing hydrobromic acid, such as diethyl ether or dimethylformamide.
- Add excess hydrobromic acid to further promote the reaction.
- Carry out the reaction under appropriate conditions for several hours until completion.
- Purify the obtained product by distillation.
Industrial Production Methods:
In industrial settings, the production of this compound may involve large-scale reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
2-(2-Bromoethoxy)-1,1,1-trifluoroethane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromide group in the compound is a good leaving group, making it suitable for nucleophilic substitution reactions. Common reagents include alkoxides and amines.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the trifluoroethane moiety, potentially converting it to a less fluorinated derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Alkoxides (e.g., sodium ethoxide) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Nucleophilic Substitution: Formation of ethers or amines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of less fluorinated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromoethoxy)-1,1,1-trifluoroethane has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Utilized in the study of biochemical pathways and as a reagent in the modification of biomolecules.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2-Bromoethoxy)-1,1,1-trifluoroethane involves its reactivity as a nucleophile or electrophile in various chemical reactions. The bromide group acts as a leaving group, facilitating nucleophilic substitution reactions. The trifluoroethane moiety can participate in interactions with other molecules, influencing the compound’s reactivity and stability.
Molecular Targets and Pathways:
Nucleophilic Substitution: The compound targets electrophilic centers in other molecules, leading to the formation of new chemical bonds.
Oxidation and Reduction: The ethoxy and trifluoroethane groups are the primary sites for oxidation and reduction reactions, respectively.
Vergleich Mit ähnlichen Verbindungen
Comparison:
- 2-(2-Bromoethoxy)tetrahydro-2H-pyran: Similar in structure but contains a tetrahydropyran ring instead of a trifluoroethane moiety. This difference affects its reactivity and applications.
- 1-Bromo-2-(2-methoxyethoxy)ethane: Contains a methoxyethoxy group, making it more hydrophilic and altering its solubility and reactivity.
- Bis(2-bromoethyl) ether: Contains two bromoethyl groups, making it more reactive in nucleophilic substitution reactions.
Uniqueness:
2-(2-Bromoethoxy)-1,1,1-trifluoroethane is unique due to the presence of both a bromoethoxy group and a trifluoroethane moiety. This combination imparts distinct chemical properties, such as high reactivity in nucleophilic substitution reactions and stability under various conditions.
Eigenschaften
IUPAC Name |
2-(2-bromoethoxy)-1,1,1-trifluoroethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrF3O/c5-1-2-9-3-4(6,7)8/h1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHQFVBLRGDVTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133068-36-7 | |
| Record name | 2-(2-bromoethoxy)-1,1,1-trifluoroethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)pyrrolidin-3-amine](/img/structure/B3033941.png)
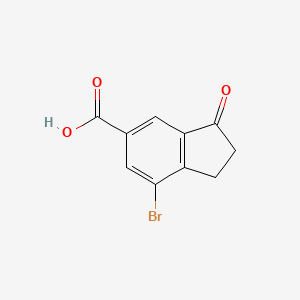
![3-[3-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B3033943.png)

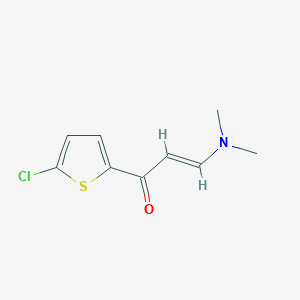
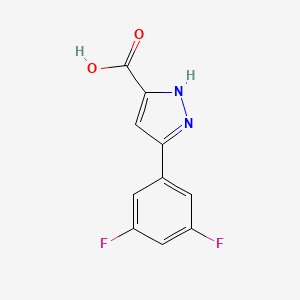

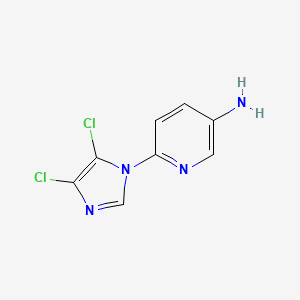
![2-[3-(3,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B3033955.png)
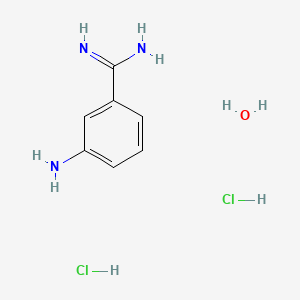
![4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3033958.png)
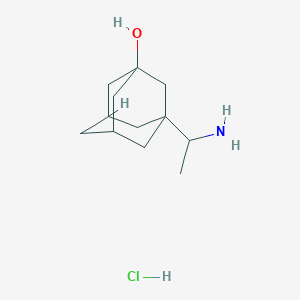
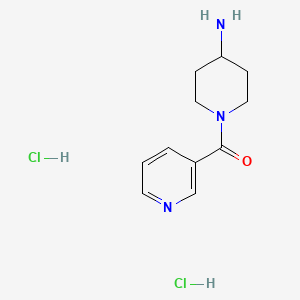
![2-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride](/img/structure/B3033962.png)
